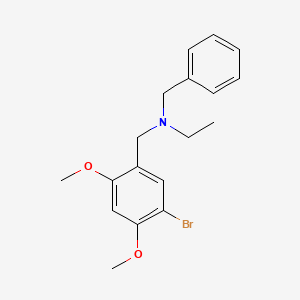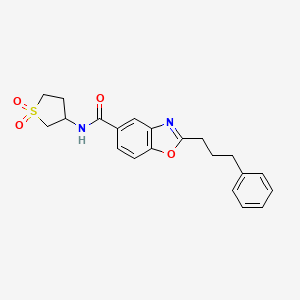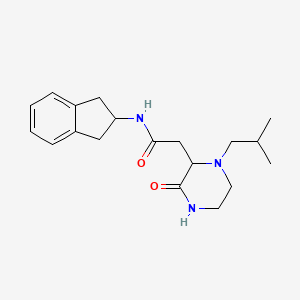![molecular formula C14H17Cl2NO2 B6067781 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6067781.png)
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as CMH, is a chemical compound that has been used for scientific research purposes. CMH is a potent and selective inhibitor of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders.
Mecanismo De Acción
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride reduces the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been shown to have antidepressant and antipsychotic effects, which are believed to be mediated by the dopamine D3 receptor.
Biochemical and Physiological Effects
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is the primary reward center of the brain. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also reduces the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation. In addition, 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to increase the expression of the brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high potency and selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride also has a long half-life, which allows for sustained inhibition of the dopamine D3 receptor. The limitations of using 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in scientific research. One direction is to study the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more selective and potent inhibitors of the dopamine D3 receptor, which could have greater therapeutic potential. Finally, the use of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis method of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 2-chlorophenol with n-butyllithium and 1-bromo-4-(2-butynyl)morpholine, followed by the addition of hydrochloric acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride with high purity.
Aplicaciones Científicas De Investigación
4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has been widely used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and methamphetamine addiction. 4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride has also been used to study the role of the dopamine D3 receptor in depression, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[4-(2-chlorophenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16;/h1-2,5-6H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPXOADXNMGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)


![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)

![2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6067770.png)
![2-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6067780.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067786.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B6067789.png)

![4-chlorobenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6067795.png)